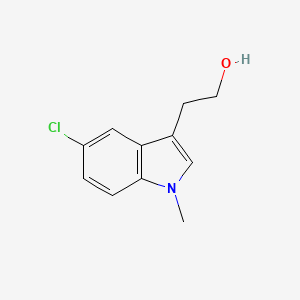

2-(5-Chloro-1-methyl-1H-indol-3-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-chloro-1-methylindol-3-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-13-7-8(4-5-14)10-6-9(12)2-3-11(10)13/h2-3,6-7,14H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNRWWSGIMWPEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)Cl)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735209 | |

| Record name | 2-(5-Chloro-1-methyl-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850406-55-2 | |

| Record name | 2-(5-Chloro-1-methyl-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 5 Chloro 1 Methyl 1h Indol 3 Yl Ethan 1 Ol and Analogues

Direct Synthesis Approaches for Indole (B1671886) Ethanols

Direct approaches focus on constructing the indole ethanol (B145695) molecule in a highly convergent manner, either by modifying a pre-existing indole core with the desired side chain or by forming the indole ring with the ethanol functionality already incorporated in the precursors.

Reduction Strategies from Corresponding Ketones

A common and direct method for synthesizing indole ethanols is the reduction of the corresponding indole-3-yl ketones or related carbonyl compounds. This strategy is effective because the required ketone precursors, such as indole-3-glyoxylamides or halo-acetyl indoles, are often accessible through established acylation methods like the Friedel-Crafts reaction.

The conversion of the ketone functionality to a hydroxyl group is typically achieved using various reducing agents. The choice of reagent can influence the reaction's efficiency and selectivity.

Common Reducing Agents for Indole Ketones:

| Reducing Agent | Typical Conditions | Notes |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temp. | A mild and selective reagent for reducing ketones without affecting other functional groups like esters or amides. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Ether, 0°C to Room Temp. | A powerful reducing agent capable of reducing ketones, esters, and amides. Its high reactivity requires careful handling. |

| Borane-Tetrahydrofuran Complex (BH₃·THF) | Tetrahydrofuran, often with an acid like trifluoroacetic acid. google.com | Effective for reducing indole compounds; the presence of acid can accelerate the reduction. google.com |

Research has demonstrated the utility of this approach. For instance, the synthesis of various indole-3-yl-methanols has been achieved through the reaction of indoles with fluoromethyl ketones, followed by reduction. nih.gov Similarly, indole-3-glyoxylamides, which are structurally related to the ketone precursors of the target molecule, are a well-established class of compounds, and their carbonyl groups are susceptible to reduction to form the corresponding ethanol derivatives. nih.govacs.orgnih.govajprd.com

Direct Indolization Reactions with Appropriate Precursors

Direct indolization involves constructing the indole ring from acyclic precursors in a way that simultaneously installs the desired ethanol side chain at the 3-position. This can be a highly efficient strategy, though it requires carefully designed starting materials. While specific examples leading directly to 2-(5-Chloro-1-methyl-1H-indol-3-yl)ethan-1-ol are not prevalent in general literature, the principles of established indole syntheses can be adapted for this purpose. For example, a Fischer indole synthesis using a phenylhydrazine and a ketone precursor already containing a protected hydroxyl group could potentially yield the desired structure after cyclization and deprotection.

Classical and Modern Indole Synthesis Methods Applicable to 5-Chloro-1-methylindole Core Formation

This section focuses on the synthesis of the core heterocyclic structure, 5-Chloro-1-methyl-1H-indole. Once this core is formed, the ethanol side chain can be introduced in subsequent steps, for example, through a Friedel-Crafts acylation followed by reduction as described previously.

Fischer Indole Synthesis and its Variations

The Fischer indole synthesis is one of the oldest and most versatile methods for preparing indoles. wikipedia.orgmdpi.com Discovered in 1883, the reaction involves treating a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the indole ring. wikipedia.orgalfa-chemistry.com

To synthesize the 5-chloro-1-methylindole core, the required starting materials would be (4-chlorophenyl)methylhydrazine and a suitable two-carbon aldehyde equivalent, such as acetaldehyde or a protected version thereof.

Key Aspects of the Fischer Indole Synthesis:

| Feature | Description |

| Catalysts | Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used. wikipedia.orgrsc.org |

| Precursors | An arylhydrazine and a carbonyl compound (aldehyde or ketone). alfa-chemistry.com |

| Scope | Highly versatile, allowing for the synthesis of a wide range of substituted indoles. thermofisher.comrsc.org |

| Buchwald Modification | A modern variation involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, expanding the scope of the reaction. wikipedia.org |

The regioselectivity of the reaction can be an issue with unsymmetrical ketones, potentially leading to a mixture of products. thermofisher.com However, for the target core, a symmetrical two-carbon aldehyde precursor simplifies this aspect.

Larock Indole Synthesis

The Larock indole synthesis is a powerful modern method that utilizes a palladium catalyst to form indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgsynarchive.com This heteroannulation reaction is known for its versatility and good yields. wikipedia.orgub.edu

For the synthesis of a 5-chloro-1-methylindole core, the reaction would involve 4-chloro-2-iodo-N-methylaniline and an alkyne such as acetylene (or a synthetic equivalent) or a symmetrically substituted alkyne that can be later modified. The reaction typically requires a palladium(II) catalyst, a base like potassium carbonate, and often a chloride salt such as LiCl to facilitate the catalytic cycle. wikipedia.org

The mechanism proceeds via oxidative addition of the aryl iodide to Pd(0), coordination and insertion of the alkyne, and subsequent intramolecular cyclization followed by reductive elimination to regenerate the catalyst and form the indole product. ub.edu This method offers high regioselectivity and is tolerant of a wide range of functional groups. rsc.orgresearchgate.net

Batcho, Fukuyama, and Gassmann Indole Synthesis Adaptations

Several other named reactions provide viable routes to substituted indoles and can be adapted for the synthesis of the 5-chloro-1-methylindole core.

Leimgruber-Batcho Indole Synthesis: This two-step process starts from an o-nitrotoluene. wikipedia.org First, an enamine is formed by reacting the o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA). wikipedia.orgresearchgate.net In the second step, this intermediate undergoes reductive cyclization to yield the indole. wikipedia.org To produce the target core, 4-chloro-1-methyl-2-nitrotoluene would be the starting material. This method is popular in the pharmaceutical industry due to its high yields, mild conditions, and the availability of starting materials. wikipedia.org

Fukuyama Indole Synthesis: This is a versatile tin-mediated radical cyclization reaction that can produce 2,3-disubstituted indoles from either an ortho-isocyanostyrene or a 2-alkenylthioanilide. wikipedia.orgsynarchive.com The reaction typically uses tributyltin hydride as a reducing agent and AIBN as a radical initiator. wikipedia.org While primarily used for 2,3-disubstituted indoles, its principles of radical cyclization onto an aromatic ring offer a potential pathway for constructing the indole nucleus. chem-station.comnih.gov

Gassman Indole Synthesis: The Gassman synthesis is a one-pot reaction that creates a 3-thiomethylindole from an aniline. wikipedia.org The process involves N-chlorination of the aniline, reaction with a keto-thioether to form a sulfonium salt, and subsequent base-induced wikipedia.orgchem-station.com-sigmatropic rearrangement and cyclization. wikipedia.orgresearchgate.net The 3-thiomethyl group can be easily removed using Raney nickel. luc.eduresearchgate.net To apply this to the 5-chloro-1-methylindole core, one would start with 4-chloro-N-methylaniline. A key limitation is that electron-rich anilines can sometimes fail to give good yields. wikipedia.org

Comparison of Indole Core Synthesis Methods:

| Synthesis Method | Key Starting Materials | Main Advantages | Potential Limitations |

| Fischer | Arylhydrazine, Aldehyde/Ketone | High versatility, well-established, one-pot variations. thermofisher.com | Requires acidic conditions, potential for regioisomer mixtures with unsymmetrical ketones. thermofisher.com |

| Larock | o-Iodoaniline, Alkyne | High yields, excellent regioselectivity, palladium-catalyzed. wikipedia.orgub.edu | Requires specific ortho-haloaniline precursors and a palladium catalyst. |

| Leimgruber-Batcho | o-Nitrotoluene | High yields, mild conditions, readily available starting materials. wikipedia.org | Two-step process, involves nitro-group reduction. wikipedia.org |

| Fukuyama | o-Isocyanostyrene or 2-Alkenylthioanilide | Radical-based, good for 2,3-disubstituted indoles. wikipedia.org | Involves tin reagents. wikipedia.org |

| Gassman | Aniline, Keto-thioether | One-pot synthesis, good generality. wikipedia.orgluc.edu | Initially produces a 3-thioether indole, may not work well with electron-rich anilines. wikipedia.orgluc.edu |

Catalytic Annulation Methodologies (e.g., Gold(III)-Catalyzed)

The construction of the indole nucleus, the core of this compound, has been significantly advanced by the development of catalytic annulation methodologies. These methods offer efficient and often milder alternatives to classical named reactions. Among these, transition-metal-catalyzed cyclizations have become widely adopted protocols. pkusz.edu.cn

Gold(III) catalysis, in particular, has emerged as a powerful tool for the synthesis of indoles. A notable example is the gold(III)-catalyzed annulation of 2-alkynylanilines. This method proceeds efficiently in ethanol or ethanol-water mixtures at room temperature, providing good yields of various indole derivatives. organic-chemistry.orgresearchgate.net The use of gold catalysts like NaAuCl₄·2H₂O has shown superior efficiency in promoting the necessary cyclization compared to other transition metals such as palladium or platinum. organic-chemistry.org This approach is valued for its mild reaction conditions, tolerance of various functional groups, and simple product isolation, avoiding the harsh conditions or strong bases required by some traditional methods. organic-chemistry.org The versatility of this method also allows for one-flask protocols to synthesize 3-haloindoles by adding a halogen source after the initial cyclization is complete. organic-chemistry.orgresearchgate.net

Beyond gold, other transition metals like palladium are also pivotal in modern indole synthesis. Palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines provides an efficient route to functionalized indoles, often with high regioselectivity and excellent yields. mdpi.com Rhodium and Ruthenium have also been employed in C-H annulation strategies, using directing groups to control the regioselectivity of the cyclization between anilines and alkynes. pkusz.edu.cn

| Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|

| Gold(III) salts (e.g., NaAuCl₄·2H₂O) | 2-Alkynylanilines | Mild, room temperature conditions; high efficiency; good functional group tolerance. | organic-chemistry.orgresearchgate.net |

| Palladium(II) acetate / Cu(OAc)₂ | N-Aryl enamines | Intramolecular oxidative C-H coupling; high yields and regioselectivity. | mdpi.com |

| Rhodium / Ruthenium complexes | Anilines with directing groups and alkynes | Direct C-H annulation; requires cleavable directing group for unprotected indoles. | pkusz.edu.cn |

| Cooperative Gold / Zinc catalysis | N-arylhydroxamic acids and alkynes | Mildly acidic conditions; broad substrate scope; good regioselectivity for 2-substituted indoles. | nih.gov |

Green Chemistry Approaches in Indole Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for indoles, aiming to reduce environmental impact through safer solvents, reduced energy consumption, and minimized waste.

One significant green approach is the use of microwave irradiation to accelerate reactions. tandfonline.comtandfonline.com Microwave-assisted synthesis has been successfully applied to palladium-catalyzed heterocyclization, leading to excellent yields of indole derivatives in significantly shorter reaction times compared to conventional heating. mdpi.com This technique is often more energy-efficient and can lead to cleaner reactions with fewer byproducts. tandfonline.comtandfonline.com

Mechanochemistry, which involves conducting reactions in the absence of solvents (or with minimal solvent) through mechanical force, represents another key green strategy. A mechanochemical Fischer indolisation has been developed using oxalic acid and dimethylurea, offering a solvent-free and versatile protocol applicable to a wide range of substrates. rsc.org

The choice of solvent is also a critical aspect of green indole synthesis. The use of benign solvents like ethanol or water is preferred over traditional volatile organic compounds. The gold(III)-catalyzed annulation of 2-alkynylanilines, for instance, can be performed in ethanol-water mixtures, enhancing its environmental profile. organic-chemistry.org Furthermore, innovative multicomponent reactions have been designed to proceed in ethanol without any metal catalyst, providing a sustainable pathway to the indole core from readily available starting materials. rsc.org These methods often involve milder conditions and simplify product isolation, contributing to a more sustainable chemical process. organic-chemistry.orgrsc.org

| Green Approach | Methodology Example | Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Pd-catalyzed cyclization of N-aryl enamines | Rapid, energy-efficient, high yields, reduced reaction times. | mdpi.comtandfonline.comtandfonline.com |

| Mechanochemistry | Solvent-free Fischer Indolisation | Eliminates bulk solvents, versatile, environmentally friendly. | rsc.org |

| Benign Solvents | Gold(III)-catalyzed annulation in EtOH/H₂O | Reduces use of hazardous solvents, often milder conditions. | organic-chemistry.org |

| Multicomponent Reactions | Ugi reaction followed by acid-induced cyclization in ethanol | Atom economy, operational simplicity, avoids metal catalysts. | rsc.org |

Strategic Considerations for Chlorination and Methylation on the Indole Ring

The synthesis of this compound requires the specific placement of a chlorine atom at the C5 position and a methyl group on the nitrogen atom (N1).

Chlorination: The introduction of the chlorine atom at the 5-position is typically achieved by starting with a pre-functionalized precursor. For many common indole syntheses, such as the Fischer, Bartoli, or Larock methods, a substituted aniline is a key starting material. To obtain the 5-chloroindole (B142107) core, a 4-chloro-substituted aniline derivative is used. This strategy ensures that the chlorine atom is correctly positioned from the outset, avoiding issues with regioselectivity that can arise from direct chlorination of the indole ring. Direct electrophilic chlorination of an unsubstituted indole typically occurs preferentially at the C3 position. rsc.org While methods for direct chlorination of the indole ring exist, controlling the reaction to selectively target the C5 position can be challenging and may require protecting the more reactive C3 position. researchgate.net

Methylation: The methylation of the indole nitrogen (N-methylation) is a common synthetic transformation. This step is often performed after the indole ring has been formed. A variety of methylating agents can be used in the presence of a base. The indole NH proton is weakly acidic and can be deprotonated by a suitable base (e.g., sodium hydride, potassium carbonate) to form an indolide anion, which then acts as a nucleophile. Subsequent reaction with an electrophilic methyl source, such as methyl iodide or dimethyl sulfate (B86663), yields the N-methylated product. The choice of base and solvent can be optimized to ensure high yields and avoid competing side reactions.

Regioselectivity and Stereoselectivity in the Synthesis of this compound

Regioselectivity: A critical challenge in the synthesis of the target compound is controlling the regioselectivity to introduce the 2-hydroxyethyl side chain specifically at the C3 position of the indole nucleus. The indole ring is an electron-rich aromatic system, and its reactivity towards electrophiles is highest at the C3 position. This inherent electronic preference makes C3-functionalization the most common outcome in electrophilic substitution reactions.

A standard and highly regioselective method to introduce the side chain involves a two-step process:

Friedel-Crafts Acylation: The 5-chloro-1-methyl-1H-indole core is reacted with an acylating agent, such as chloroacetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. This reaction proceeds with high selectivity at the C3 position to yield a 3-acylindole intermediate, for example, 2-chloro-1-(5-chloro-1-methyl-1H-indol-3-yl)ethanone.

Reduction: The resulting ketone at the C3 position is then reduced to the desired primary alcohol. This reduction can be achieved using a variety of reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), to afford this compound.

This acylation-reduction sequence is a robust and widely used strategy that leverages the natural reactivity of the indole ring to achieve excellent regiocontrol for C3 substitution.

Stereoselectivity: The final target molecule, this compound, is a primary alcohol. The carbon atom bearing the hydroxyl group is bonded to two hydrogen atoms, and therefore, it is not a stereocenter. As a result, stereoselectivity is not a consideration in the final reduction step to form this specific alcohol side chain.

Derivatization and Structural Modification Strategies for Indole Ethanols

Functionalization at the Hydroxyl Group (e.g., Esterification, Etherification)

The primary alcohol of the 2-hydroxyethyl side chain is a prime target for functionalization through esterification and etherification, yielding a diverse range of derivatives with potentially altered physicochemical and biological properties.

Esterification: The hydroxyl group can be readily converted to an ester moiety. Standard esterification procedures, such as reaction with acyl chlorides or carboxylic acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine, are applicable. For instance, reaction with acetyl chloride would yield 2-(5-chloro-1-methyl-1H-indol-3-yl)ethyl acetate. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) allows for the direct condensation with carboxylic acids. A variety of ester derivatives can be synthesized by employing different carboxylic acids, thereby introducing a wide range of functional groups. In a study on tryptophol (B1683683) derivatives, esterification was achieved by treating the alcohol with the corresponding acid chloride. mdma.ch

Etherification: The synthesis of ether derivatives can be accomplished through several methods. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base such as sodium hydride to form the alkoxide, followed by reaction with an alkyl halide, is a common approach. For example, treatment with methyl iodide would produce 2-(5-chloro-1-methyl-1H-indol-3-yl)ethyl methyl ether. A continuous-flow procedure for the synthesis of etherified tryptophol derivatives has been developed, which involves a Fischer indolization and condensation in tandem using a Lewis acid catalyst, where the alcohol solvent participates in the etherification step. benthamdirect.comingentaconnect.com

| Modification Type | Reagents and Conditions | Product Class |

| Esterification | Acyl chloride/anhydride, base (e.g., pyridine, triethylamine) | Esters |

| Carboxylic acid, coupling agent (e.g., DCC, EDC) | Esters | |

| Etherification | NaH, Alkyl halide (Williamson synthesis) | Ethers |

| Lewis acid, alcohol (in flow synthesis) | Ethers |

Substitution Pattern Variations on the Indole (B1671886) Ring

Modification of the substituents on the indole nucleus can significantly impact the electronic properties and biological activity of the molecule. Key areas for modification include the chloro and N-methyl groups, as well as other positions on the indole ring.

Modifications of the Chloro Substituent (e.g., other halogens, pseudohalogens)

The 5-chloro substituent can be replaced with other halogens or pseudohalogens, although this can be challenging on an electron-rich indole ring. Palladium-catalyzed cross-coupling reactions offer a versatile platform for such transformations. For instance, aryl chlorides can be converted to other aryl halides under palladium catalysis. organic-chemistry.orgnih.govacs.orgresearchgate.net Aryl triflates, which can be prepared from the corresponding phenols, are also excellent substrates for palladium-catalyzed conversion to bromides and chlorides. organic-chemistry.orgnih.gov

Furthermore, the chloro group can be displaced by a cyano group to form the corresponding 5-cyanoindole (B20398) derivative. This transformation can be achieved using cuprous cyanide in a suitable solvent like N-methylpyrrolidone. nih.gov

| Reaction Type | Reagents and Conditions | Product Substituent |

| Halogen Exchange | Pd catalyst, halide source (e.g., KBr, KCl) from triflate precursor | Bromo, Iodo |

| Cyanation | CuCN, N-methylpyrrolidone | Cyano |

Modifications of the N-Methyl Substituent (e.g., other alkyl groups, hydrogen)

The N-methyl group can be replaced with other alkyl groups or removed to yield the N-H indole. N-alkylation of a precursor 5-chloroindole (B142107) can be achieved using various alkylating agents in the presence of a base. Alternatively, selective N-demethylation of the 1-methylindole (B147185) can be challenging but may be accomplished using specific reagents. More commonly, derivatives with different N-substituents are synthesized from the corresponding N-substituted anilines via a suitable indole synthesis route. A variety of N-alkylated indoles can be prepared with good yields and excellent enantioselectivities. openmedicinalchemistryjournal.com

Substitution at Other Indole Ring Positions

Electrophilic aromatic substitution on the 5-chloro-1-methyl-1H-indole ring is expected to occur at specific positions based on the directing effects of the existing substituents. The indole nucleus is electron-rich, and electrophilic attack generally occurs at the C3 position. However, since the C3 position is already substituted, further substitution will be directed to other positions on the ring. The Vilsmeier-Haack reaction, for instance, can be used for formylation of electron-rich aromatic rings. wikipedia.orgijpcbs.comorganic-chemistry.orgyoutube.com Nitration of substituted indoles can also lead to the introduction of a nitro group at various positions on the benzene (B151609) ring. researchgate.net The regioselectivity of these reactions will be influenced by the electronic effects of the chloro and N-methyl groups. The chloro group is deactivating but ortho-, para-directing, while the N-methyl group is activating. Therefore, electrophilic substitution is likely to occur at the C4 or C6 positions.

Chain Elongation and Functional Group Interconversion at the Ethyl Linker

The 2-hydroxyethyl side chain can be extended or its functional group can be interconverted to other moieties.

Chain Elongation: One common method for a one-carbon homologation of a carboxylic acid is the Arndt-Eistert synthesis. organic-chemistry.orgwikipedia.orglibretexts.orgnrochemistry.comslideshare.net This would first require the oxidation of the primary alcohol of 2-(5-chloro-1-methyl-1H-indol-3-yl)ethan-1-ol to the corresponding carboxylic acid, indole-3-acetic acid. The Arndt-Eistert reaction would then convert this acid to the homologous indole-3-propionic acid.

Functional Group Interconversion: The primary alcohol can be converted to a variety of other functional groups. For example, oxidation can yield the corresponding aldehyde or carboxylic acid. The alcohol can also be converted to a good leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles to introduce azides, amines, or other functional groups.

Synthesis of Conjugates and Hybrid Molecules Incorporating the 2-(5-Chloro-1-methyl-1H-indol-3-yl)ethane Moiety

The 2-(5-chloro-1-methyl-1H-indol-3-yl)ethane scaffold can be incorporated into larger molecules to create conjugates and hybrid molecules with potentially enhanced or novel biological activities. nih.govnih.gov This can be achieved by linking the indole ethanol (B145695) moiety to another molecule through the hydroxyl group or other functional groups introduced onto the scaffold.

Advanced Spectroscopic and Analytical Characterization Methodologies

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of different types of protons and their neighboring environments. For 2-(5-Chloro-1-methyl-1H-indol-3-yl)ethan-1-ol, the spectrum is predicted to show distinct signals corresponding to the aromatic protons on the indole (B1671886) ring, the N-methyl group, the two methylene (B1212753) groups of the ethanol (B145695) side chain, and the hydroxyl proton. The aromatic protons would appear as a set of multiplets in the downfield region (typically 7.0-7.8 ppm). The singlet for the N-methyl group would be expected around 3.7 ppm. The two methylene groups (-CH₂-CH₂-OH) would likely appear as two triplets around 2.9 ppm and 3.8 ppm, respectively, due to spin-spin coupling. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The molecule contains 11 unique carbons, and each is expected to produce a separate signal. Aromatic and indole ring carbons would resonate in the 110-140 ppm range, with the carbon atom bonded to the chlorine atom showing a characteristic shift. The N-methyl carbon would appear upfield (around 30-35 ppm), while the carbons of the ethanol side chain would be found at approximately 30 ppm (-CH₂-) and 60 ppm (-CH₂OH).

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the structural assignments. A COSY spectrum would show correlations between the coupled protons of the ethanol side chain, confirming their connectivity. An HSQC spectrum would link each proton signal directly to its attached carbon signal, verifying the assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H2 (indole) | ~7.1 (s) | 127 |

| H4 (indole) | ~7.6 (d) | 122 |

| H6 (indole) | ~7.2 (dd) | 120 |

| H7 (indole) | ~7.3 (d) | 110 |

| N-CH₃ | ~3.7 (s) | 33 |

| CH₂ (alpha to indole) | ~2.9 (t) | 29 |

| CH₂ (beta to indole) | ~3.8 (t) | 62 |

| OH | Variable (br s) | - |

| C2 | - | 127 |

| C3 | - | 113 |

| C3a | - | 129 |

| C4 | - | 122 |

| C5 | - | 125 |

| C6 | - | 120 |

| C7 | - | 110 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

For this compound, with the molecular formula C₁₁H₁₂ClNO , the calculated monoisotopic mass is approximately 209.06 g/mol . A high-resolution mass spectrometer (HRMS) would be used to confirm this exact mass, providing strong evidence for the molecular formula.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺) caused by the presence of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in two peaks for the molecular ion: one at m/z 209 (for the ³⁵Cl isotope) and a smaller one at m/z 211 (for the ³⁷Cl isotope), with an intensity ratio of about 3:1.

The fragmentation pattern provides clues to the molecule's structure. Common fragmentation pathways for indole derivatives involve cleavage of the side chain. For this compound, a primary fragmentation would be the alpha-cleavage next to the hydroxyl group, resulting in the loss of a CH₂OH radical (mass 31) to form a stable indolylmethyl cation. scirp.orgnih.gov

Table 2: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 209 / 211 | Molecular ion peak with ³⁵Cl / ³⁷Cl isotopic pattern |

| [M-CH₂OH]⁺ | 178 / 180 | Loss of the hydroxymethyl group via alpha-cleavage |

| [C₉H₈NCl]⁺ | 165 / 167 | Further fragmentation of the side chain |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Properties

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent, broad peak between 3200-3550 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. specac.com Aliphatic C-H stretching would appear just below 3000 cm⁻¹, while aromatic C-H stretching would be seen just above 3000 cm⁻¹. Aromatic C=C stretching vibrations within the indole ring are expected in the 1450-1600 cm⁻¹ region. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as the indole ring. The indole chromophore typically exhibits strong absorption bands in the UV region. For this compound, absorptions are expected around 220 nm and 280-290 nm. The presence of the chloro-substituent on the benzene (B151609) ring may cause a slight bathochromic (red) shift in these absorption maxima compared to unsubstituted indole. nih.govresearchgate.net

Table 3: Predicted Spectroscopic Data (IR and UV-Vis)

| Technique | Predicted Absorption | Assignment |

|---|---|---|

| IR | ~3400 cm⁻¹ (broad) | O-H stretch (alcohol) |

| IR | ~3050 cm⁻¹ (medium) | Aromatic C-H stretch |

| IR | ~2940 cm⁻¹ (medium) | Aliphatic C-H stretch |

| IR | ~1470 cm⁻¹ (strong) | Aromatic C=C stretch |

| UV-Vis | λₘₐₓ ~225 nm | π → π* transition |

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, LC-MS, GC-MS)

Chromatographic methods are indispensable for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method, likely using a C18 column, would be suitable for this moderately polar molecule. A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile or methanol would effectively separate the compound from impurities. researchgate.netoup.com Purity would be assessed by integrating the peak area of the compound relative to the total area of all peaks detected, typically by a UV detector set to one of the compound's absorption maxima.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. LC-MS is used to confirm the identity of the peak corresponding to the target compound by analyzing its mass-to-charge ratio as it elutes from the column. This provides a high degree of confidence in peak identification and purity assessment. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS separates compounds based on their volatility and boiling point. Due to the presence of the polar hydroxyl group, which can lead to poor peak shape and thermal instability, derivatization (e.g., silylation) might be necessary before GC-MS analysis to convert the alcohol into a more volatile ether. The mass spectrometer detector would then provide mass and fragmentation data for the derivatized compound.

Table 4: Illustrative Chromatographic Methods for Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile Gradient | UV-Vis (PDA) |

| LC-MS | C18 (Reversed-Phase) | Water/Acetonitrile Gradient | Mass Spectrometry (ESI) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a pure compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. For a sample to be considered pure, the experimental values must match the theoretical values within a narrow margin (typically ±0.4%). stackexchange.com For this compound (C₁₁H₁₂ClNO), the theoretical elemental composition can be calculated precisely.

Table 5: Theoretical Elemental Composition of C₁₁H₁₂ClNO

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 11 | 132.121 | 63.01% |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 5.77% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 16.91% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.68% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 7.63% |

| Total | | | 209.676 | 100.00% |

Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the exact three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, one can determine precise bond lengths, bond angles, and torsional angles, confirming the compound's constitution and conformation in the solid state.

While no crystal structure for this compound has been publicly reported, this technique would provide unambiguous proof of its structure. The analysis would reveal the planarity of the indole ring system and the conformation of the ethanol side chain. nih.gov Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and potential π-π stacking between indole rings, which govern the crystal packing. acs.org Data from related indole structures show that they often crystallize in monoclinic or triclinic systems. mdpi.comnih.gov

Table 6: Hypothetical Crystallographic Data Parameters

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~17.2 |

| c (Å) | ~8.0 |

| β (°) | ~107 |

| Volume (ų) | ~1100 |

Pharmacological and Biological Research Aspects of 2 5 Chloro 1 Methyl 1h Indol 3 Yl Ethan 1 Ol

Molecular Targets and Mechanistic Insights (In Vitro and Preclinical Models)

The biological activity of indole (B1671886) derivatives is largely dictated by the nature and position of substituents on the indole core. The presence of a chlorine atom at the 5-position, a methyl group on the indole nitrogen, and an ethanol (B145695) group at the 3-position of 2-(5-Chloro-1-methyl-1H-indol-3-yl)ethan-1-ol are key determinants of its potential molecular interactions.

Indole derivatives are known to interact with a variety of enzymes. For example, some indole-based compounds have been identified as inhibitors of protein kinases, which are crucial in cellular signaling and are often targeted in cancer therapy. The indole scaffold can act as a scaffold for designing inhibitors that target the ATP-binding site of kinases. While specific enzymatic inhibition studies for this compound are not available, related tryptophol (B1683683) (indole-3-ethanol) can be metabolized by enzymes such as alcohol dehydrogenase. wikipedia.org The conversion of tryptophol to indole-3-acetic acid is inhibited by pyrazole (B372694) and ethanol. wikipedia.org

The perturbation of cellular signaling pathways is a common mechanism of action for bioactive compounds. Indole derivatives have been shown to affect various signaling cascades, including those involved in cell proliferation, inflammation, and apoptosis. Kinase signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, are often modulated by indole compounds. mdpi.com For instance, the Ras-Raf-MEK-ERK pathway is a critical regulator of cell survival and proliferation, and its components are targeted by some anticancer agents. nih.gov Natural compounds are known to influence numerous key cellular signaling pathways, including NF-κB, MAPK, and PI3K-Akt, leading to cell death in cancer cells. nih.govmdpi.com Given that many 5-chloro-indole derivatives exhibit antiproliferative effects, it is plausible that this compound could also perturb such pathways.

A significant body of research has focused on the antiproliferative properties of 5-chloro-indole derivatives against various cancer cell lines. These compounds have shown promise as scaffolds for the development of new anticancer agents. The cytotoxic effects are often mediated through the inhibition of key enzymes involved in cancer progression, such as receptor tyrosine kinases.

For example, a series of novel 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives demonstrated significant antiproliferative activity, with GI50 values in the nanomolar range. nih.govresearchgate.net Another study on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones also reported potent antiproliferative effects. tandfonline.com While these compounds are structurally different from this compound, the shared 5-chloro-indole moiety is a key feature. The table below summarizes the antiproliferative activities of some related 5-chloro-indole derivatives.

| Compound ID | Structure | Cancer Cell Line | Activity (GI₅₀/IC₅₀) | Reference |

| 3e | Ethyl 5-chloro-3-((3-(piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate | Panc-1, MCF-7, A-549, HT-29 | GI₅₀ = 29 nM | nih.gov |

| 5f | (E)-5-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)-3-(2-methoxyvinyl)-1H-indole-2-carboxamide derivative | Panc-1, MCF-7, HT-29, A-549 | GI₅₀ = 29 nM | tandfonline.com |

| VII | Indole-based derivative | Not Specified | IC₅₀ (EGFR) = 32 nM, IC₅₀ (BRAFV600E) = 45 nM | nih.gov |

| 5b | 4'-{[6-Chloro-5-(2-[1H-1,2,4-triazol-1-yl]ethyl)- 2-oxo-2,3-dihydro-1H-indol-1-yl]methyl} biphenylcarbonitrile | Prostate Cancer PC-3 | GI% = 51.51 | primescholars.com |

| 5f | 4'-{[6-Chloro-5-(4-methylpiperazin-1-yl)-2-oxo-2,3-dihydro-1H-indol-1-yl]methyl} biphenylcarbonitrile | Non-Small Cell Lung Cancer EKVX | GI% = 41.13 | primescholars.com |

The indole nucleus is known to possess antioxidant properties due to its ability to donate a hydrogen atom or an electron to scavenge free radicals. Various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, are commonly used to evaluate the antioxidant potential of indole derivatives.

Studies on 3-substituted-2-oxindole derivatives have shown moderate to good antioxidant activity. nih.gov For instance, 5-fluoro and 5-methyl analogues of 1,3-dihydro-3-hydroxy-3-(2-phenyl-2-oxoethyl)-2H-indol-2-ones displayed concentration-dependent antioxidant potential. nih.gov Halogen substitution at the 5-position of the isatin (B1672199) ring in 3-aroyl methylene (B1212753) indol-2-ones also resulted in good antioxidant activity. nih.gov While direct data for this compound is unavailable, the presence of the indole scaffold suggests it may possess some level of antioxidant capacity.

The indole scaffold is a common feature in many compounds with antimicrobial properties. The biological activity of these compounds is often enhanced by the presence of halogen substituents. A number of studies have reported the synthesis and antimicrobial evaluation of various indole derivatives.

For instance, N-methyl-5-substituted-1H-indole-2-oxo-3-((2'-acetamidothiazol-4'-yl)-carbonylmethyl hydrazones) were screened for their in vitro antimicrobial activity against several Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.net Some of these compounds showed significant activity, particularly against fungal strains like Aspergillus fumigatus, Aspergillus flavus, and Candida albicans. researchgate.net Another study on N-substituted indole derivatives reported bioactivity against Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.net The table below presents the antimicrobial activities of some indole derivatives against various microbial strains.

| Compound Class | Microbial Strain | Activity (MIC/Zone of Inhibition) | Reference |

| N-methyl-5-substituted-1H-indole-2-oxo-3-((2'-acetamidothiazol-4'-yl)-carbonylmethyl hydrazones) | Aspergillus fumigatus | Greater than standard drug miconazole | researchgate.net |

| N-substituted Indole Derivatives (Compounds 1-3) | Staphylococcus aureus | Good bioactivity | researchgate.net |

| N-substituted Indole Derivatives (Compounds 1-3) | Escherichia coli | Inhibition against Gram-negative bacteria | researchgate.net |

| N-substituted Indole Derivatives (Compounds 1-3) | Candida albicans | Good bioactivity | researchgate.net |

| tris(1H-Indol-3-yl)methylium Salts (Compounds 2 and 3) | Gram-positive bacteria | MIC = 0.13 µg/mL | mdpi.com |

| Halogenated Indole Derivatives | Bacteria | Excellent inhibition of bacterial growth | nih.gov |

Other Biological Effects in Preclinical In Vitro or In Vivo (Non-Human) Models (e.g., anti-inflammatory, neuroprotective, antiviral, antitubercular)

A comprehensive review of published scientific literature reveals a lack of specific preclinical studies investigating the anti-inflammatory, neuroprotective, antiviral, or antitubercular activities of this compound. While the broader class of indole derivatives has been the subject of extensive research for such biological effects, data pertaining directly to this specific compound is not available in the public domain. Consequently, no detailed research findings or data tables on its efficacy or mechanism of action in these areas can be provided.

Cellular Uptake and Intracellular Localization Studies (In Vitro)

There are no available scientific studies detailing the cellular uptake or intracellular localization of this compound in in vitro models. Research into how this compound is absorbed by cells, its transport mechanisms across the cell membrane, and its subsequent distribution within subcellular compartments has not been published. Therefore, information regarding the kinetics, pathways (e.g., passive diffusion, active transport), and organelle-specific accumulation is currently unknown.

Table 5.2.1: In Vitro Cellular Uptake of this compound

No data available.

| Cell Line | Incubation Time | Concentration | Uptake Mechanism | Reference |

|---|

Biomarker Identification and Validation in Preclinical Models

No studies have been published on the identification or validation of specific biomarkers associated with the biological activity of this compound in preclinical models. Research to identify molecular or cellular markers that could indicate exposure, predict response, or elucidate the mechanism of action of this compound has not been reported.

Table 5.3.1: Preclinical Biomarker Research for this compound

No data available.

| Biomarker | Model System | Finding | Validation Status | Reference |

|---|

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Structural Variations and Their Impact on Biological Activity

The biological activity of indole (B1671886) ethanol (B145695) derivatives can be significantly altered through systematic modifications at various positions of the molecule. Structure-activity relationship (SAR) studies involve synthesizing a series of analogues where specific parts of the molecule are changed, and the resulting impact on a particular biological endpoint is measured. These studies are crucial for optimizing lead compounds into potent and selective drug candidates.

Key areas for structural variation in the 2-(5-Chloro-1-methyl-1H-indol-3-yl)ethan-1-ol scaffold include:

The Indole Ring: Introducing or altering substituents on the benzene (B151609) portion of the indole ring (positions 4, 5, 6, and 7) can drastically affect electronic properties, lipophilicity, and steric profile, thereby influencing receptor binding and metabolic stability.

The N-1 Position: The substituent on the indole nitrogen (the methyl group in this case) is critical for modulating activity. Variations can range from hydrogen (N-H) to larger alkyl or aryl groups.

The Ethanol Side Chain: Modifications to the ethan-1-ol side chain at the 3-position, such as changing its length, introducing chirality, or replacing the hydroxyl group, can impact the molecule's interaction with its biological target and its pharmacokinetic properties.

Research on various indole derivatives has demonstrated that even modest structural changes can lead to significant differences in biological activity and even the mechanism of action. nih.gov For instance, in a study on different indole compounds, minor alterations to the indole framework were found to have a significant bearing on the molecular target, causing a shift from G1 to G2 cell cycle arrest in cancer cell lines. nih.gov

Table 1: Impact of Structural Variations on Biological Activity of Indole Analogues

| Compound/Variation | Modification from Core Scaffold | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| Analogue A | Replacement of 5-Cl with 5-Br | Maintained or slightly enhanced activity in certain assays, suggesting tolerance for larger halogens at this position. | nih.gov |

| Analogue B | Replacement of N-CH₃ with N-H | Often leads to a significant change in receptor affinity and selectivity, sometimes increasing hydrogen bonding potential. | nih.gov |

| Analogue C | Extension of ethanol to propanol (B110389) side chain | Can alter the optimal positioning in a binding pocket, potentially increasing or decreasing affinity depending on the target. | nih.gov |

| Analogue D | Introduction of a 4-methoxy group | Modifies electronic and steric properties, impacting binding affinity. In some Mcl-1 inhibitors, this improved clearance profiles. | acs.org |

Influence of the Chloro Substituent on Binding Affinity and Efficacy

The presence of a chlorine atom at the 5-position of the indole ring is a critical feature that profoundly influences the molecule's pharmacological properties. Halogen atoms, particularly chlorine, are widely used in drug design to modulate a compound's physicochemical and biological characteristics.

The "magic chloro" effect in medicinal chemistry describes the often-dramatic and positive impact that the addition of a chlorine atom can have on a molecule's potency and selectivity. chemrxiv.org The influence of the chloro substituent in this compound can be attributed to several factors:

Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the electron density of the indole ring system. This change can affect the pKa of the indole nitrogen (if not methylated) and influence cation-π or other electronic interactions with a biological target. acs.org

Steric and Conformational Effects: The size of the chlorine atom can provide crucial steric bulk, promoting a specific binding orientation or displacing water molecules from a binding site, which can be entropically favorable.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a specific, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in the binding site of a protein. This can significantly contribute to binding affinity.

In various studies of bioactive molecules, the introduction of a chloro substituent has led to substantial increases in potency. For example, in the development of certain kinase inhibitors, a chlorinated analog was found to be 2500 times more potent than the parent compound. chemrxiv.org This highlights the transformative potential of this single atomic substitution.

Role of N-Methyl Group in Pharmacological Profile

The methylation of the indole nitrogen at the N-1 position is a key structural feature that distinguishes this compound from its N-H counterpart. This modification has significant consequences for the molecule's pharmacological profile. nih.gov

Key impacts of the N-methyl group include:

Elimination of Hydrogen Bond Donor Capacity: The N-H group of an indole is a hydrogen bond donor. Replacing the hydrogen with a methyl group removes this capability, which can be critical for receptor selectivity. If the target's binding site has a hydrogen bond acceptor that interacts with the N-H, the N-methyl analogue will lose this interaction, decreasing affinity. Conversely, if the binding pocket is hydrophobic in that region, the N-methyl group can improve binding by preventing the energetic penalty of desolvating an N-H group.

Increased Lipophilicity: Similar to the chloro group, the methyl group increases the molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Metabolic Stability: The indole N-H proton can be a site for metabolic modification. N-methylation can block this metabolic pathway, potentially increasing the compound's half-life in the body.

Conformational Restriction: The N-methyl group can exert a steric influence on the adjacent C2 position of the indole ring, potentially influencing the preferred conformation of the side chain at C3.

The process of N-methylation is a common strategy in medicinal chemistry to fine-tune the properties of a lead compound. acs.org Studies on indolethylamine N-methyltransferase (INMT), an enzyme that catalyzes the methylation of indoles, underscore the biological significance of this modification in modulating neurotransmitter activity and the function of psychoactive compounds. mdpi.com

Conformational Analysis and its Correlation with Activity

The biological activity of a flexible molecule like this compound is not determined solely by its chemical structure but also by the three-dimensional shape, or conformation, it adopts to bind to its target. Conformational analysis aims to identify the low-energy, stable conformations of a molecule and correlate them with biological activity.

The key flexible bond in this molecule is the C3-Cβ bond of the ethanol side chain. Rotation around this bond determines the spatial orientation of the hydroxyl group relative to the indole ring. This orientation is critical for forming specific interactions, such as hydrogen bonds, with a receptor.

Methods used for conformational analysis include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like the Nuclear Overhauser Effect (NOE) can provide information about the distances between protons in a molecule, allowing for the determination of its predominant conformation in solution. mdpi.com

X-ray Crystallography: This method provides the precise conformation of a molecule in its solid, crystalline state. acs.org

Computational Modeling: Molecular mechanics and quantum chemistry calculations can be used to explore the potential energy surface of a molecule and identify its low-energy conformers. nih.gov

Studies on related indole derivatives have shown that restricted rotation can lead to distinct syn and anti rotamers, where the side chain is either folded over the indole ring or extended away from it. researchgate.net The biologically active conformation is the specific shape the molecule must adopt to fit optimally into its target's binding site. Constraining a molecule into this active conformation, for example by introducing a macrocyclic tether, can reduce the entropic penalty of binding and significantly improve affinity. acs.org

De novo Design Principles for Novel Indole Ethanol Analogues

De novo drug design involves the creation of novel molecular structures from scratch, often with the aid of computational tools, to fit a specific biological target. mdpi.com This approach is a cornerstone of rational molecular design and can be applied to develop new analogues based on the indole ethanol scaffold.

The primary approaches to de novo design are:

Structure-Based Design: When the 3D structure of the biological target (e.g., an enzyme or receptor) is known, computational algorithms can "grow" a molecule atom-by-atom or fragment-by-fragment within the binding site. The design is guided by optimizing steric and electronic complementarity between the novel molecule and the target. For an indole ethanol analogue, this might involve placing the indole core in a hydrophobic pocket and positioning the ethanol's hydroxyl group to form a hydrogen bond with a specific amino acid residue.

Ligand-Based Design: In the absence of a target structure, the design process is guided by the structures of known active molecules. A pharmacophore model is first created, which defines the essential 3D arrangement of chemical features (e.g., aromatic rings, hydrogen bond donors/acceptors, hydrophobic centers) required for activity. New molecules are then designed to match this pharmacophore template.

Modern de novo design increasingly incorporates artificial intelligence and machine learning, using deep learning models to generate novel structures with desired properties. mdpi.com These methods can explore a vast chemical space to propose innovative indole ethanol analogues that might not be conceived through traditional medicinal chemistry intuition, potentially leading to compounds with improved potency, selectivity, and drug-like properties. nih.govacs.org

Metabolic Investigations and Biotransformation Pathways Non Human and Theoretical

Enzymatic Biotransformation Mechanisms (e.g., Phase I Oxidation, Phase II Conjugation)

The enzymatic biotransformation of 2-(5-Chloro-1-methyl-1H-indol-3-yl)ethan-1-ol is expected to involve a variety of enzymes that catalyze both oxidative and conjugative reactions.

Phase I Oxidation:

Phase I reactions introduce or expose functional groups, and for this compound, are likely to be mediated by the cytochrome P450 (CYP450) superfamily of enzymes. nih.govresearchgate.netmdpi.com Potential oxidative transformations include:

Hydroxylation of the indole (B1671886) ring: The indole nucleus is susceptible to hydroxylation at various positions, a common metabolic pathway for indole derivatives. researchgate.netnih.gov The positions most likely to be hydroxylated are C4, C6, and C7.

Oxidation of the primary alcohol: The ethan-1-ol side chain can undergo oxidation. Alcohol dehydrogenase (ADH) can catalyze the initial oxidation to the corresponding aldehyde, 2-(5-chloro-1-methyl-1H-indol-3-yl)acetaldehyde. libretexts.orgnih.govmhmedical.com This aldehyde can be further oxidized to a carboxylic acid, 2-(5-chloro-1-methyl-1H-indol-3-yl)acetic acid, by aldehyde dehydrogenase (ALDH). youtube.com

N-demethylation: The N-methyl group on the indole ring could be a target for oxidative demethylation by CYP450 enzymes, leading to the formation of 2-(5-chloro-1H-indol-3-yl)ethan-1-ol.

Phase II Conjugation:

Following Phase I oxidation, or directly on the parent compound, Phase II enzymes catalyze the conjugation of endogenous molecules to the functional groups, significantly increasing water solubility for excretion. researchgate.net Key conjugation reactions for this compound and its Phase I metabolites are predicted to be:

Glucuronidation: The primary alcohol group of the parent compound and any newly formed hydroxyl groups on the indole ring are susceptible to conjugation with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govgrantome.comnih.govannualreviews.org The resulting glucuronide conjugates are highly water-soluble and readily excreted.

Sulfation: The primary alcohol and phenolic hydroxyl groups can also undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs), to form sulfate (B86663) conjugates. oup.comjst.go.jpwikipedia.orgwikipedia.orgnih.gov

Identification of Potential Metabolites in Preclinical Systems

In preclinical settings, the identification of metabolites is typically carried out using in vitro systems such as liver microsomes or hepatocytes, followed by analysis with advanced analytical techniques. nih.govuconn.eduijpras.com For this compound, the following potential metabolites could be identified:

| Potential Metabolite | Predicted Metabolic Pathway | Potential Analytical Signature (Mass Shift) |

|---|---|---|

| 2-(5-Chloro-1-methyl-1H-indol-3-yl)acetaldehyde | Oxidation of the primary alcohol | -2 Da |

| 2-(5-Chloro-1-methyl-1H-indol-3-yl)acetic acid | Oxidation of the aldehyde | +14 Da (from alcohol) |

| Hydroxy-2-(5-chloro-1-methyl-1H-indol-3-yl)ethan-1-ol | Hydroxylation of the indole ring | +16 Da |

| 2-(5-Chloro-1H-indol-3-yl)ethan-1-ol | N-demethylation | -14 Da |

| Glucuronide conjugate of the parent compound | Glucuronidation of the primary alcohol | +176 Da |

| Sulfate conjugate of the parent compound | Sulfation of the primary alcohol | +80 Da |

The identification of these metabolites would rely on techniques like high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS). nih.govijpras.comnih.gov This allows for the detection of the parent compound and its metabolites, with structural elucidation confirmed by tandem mass spectrometry (MS/MS) fragmentation patterns. youtube.com

In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are crucial in early drug discovery to predict the in vivo metabolic clearance of a compound. researchgate.netnih.govnuvisan.comcreative-biolabs.comcreative-bioarray.com These assays typically involve incubating the test compound with liver fractions, such as microsomes or hepatocytes, and monitoring the decrease in its concentration over time. nuvisan.com

Commonly used in vitro systems include:

Liver Microsomes: These are subcellular fractions containing a high concentration of CYP450 enzymes and are used to assess Phase I metabolic stability. creative-bioarray.com

Hepatocytes: As intact liver cells, hepatocytes contain both Phase I and Phase II enzymes and provide a more comprehensive assessment of metabolic stability. creative-bioarray.com

S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes. creative-biolabs.com

The data from these assays are used to calculate key pharmacokinetic parameters:

| Parameter | Description | Significance |

|---|---|---|

| Half-life (t½) | The time taken for the concentration of the compound to decrease by half. | Indicates the rate of metabolism. A shorter half-life suggests rapid metabolism. |

| Intrinsic Clearance (CLint) | The inherent ability of the liver enzymes to metabolize a drug. | Used to predict in vivo hepatic clearance and oral bioavailability. nih.gov |

For this compound, a typical in vitro metabolic stability assay would involve incubating it with human or animal liver microsomes or hepatocytes and quantifying its disappearance over time using LC-MS/MS.

Theoretical Metabolic Pathway Prediction

In the absence of experimental data, computational models can be employed to predict the metabolic fate of a compound. cam.ac.uknih.govnih.gov These in silico tools utilize various approaches to predict potential sites of metabolism and the resulting metabolites.

Methods for Theoretical Prediction:

Rule-based systems: These systems use a predefined set of biotransformation rules derived from known metabolic reactions of similar chemical structures. nih.gov For this compound, rules for indole hydroxylation, alcohol oxidation, N-demethylation, glucuronidation, and sulfation would be applied.

Machine learning models: These models are trained on large datasets of known metabolic transformations and can predict the likelihood of different atoms in a molecule undergoing metabolism. tandfonline.com

Quantum mechanical calculations: These methods can be used to calculate the activation energies for various metabolic reactions, providing insights into the most probable metabolic pathways.

The output of these predictive models would be a ranked list of potential metabolites, which can guide the design of in vitro and in vivo metabolism studies. The prediction would likely highlight the primary alcohol and the indole ring as the most probable sites of metabolism for this compound.

An article on the computational chemistry and molecular modeling applications of This compound cannot be generated as requested.

A thorough review of available scientific literature and databases did not yield specific research studies applying the outlined computational methods to the compound this compound. The provided instructions require that the article focuses solely on this specific chemical and adheres strictly to the following outline:

Computational Chemistry and Molecular Modeling Applications

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Without dedicated research on this particular molecule, it is not possible to provide the detailed, informative, and scientifically accurate content required for each section, including data tables and specific research findings. While computational studies have been conducted on related indole (B1671886) derivatives nih.govnih.govnih.gov, tryptophols (indole-3-ethanol) researchgate.netnih.govrsc.org, and other chloro-substituted heterocyclic compounds, this information does not directly apply to 2-(5-Chloro-1-methyl-1H-indol-3-yl)ethan-1-ol and therefore cannot be used without violating the explicit instructions to focus solely on the specified compound.

Q & A

Q. Can this compound serve as a precursor for radiolabeled probes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.